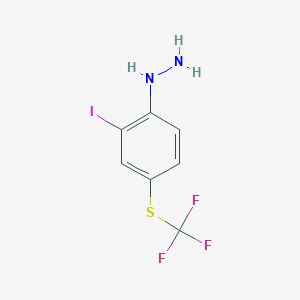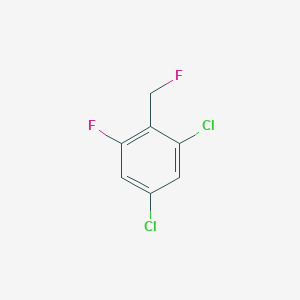
1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically involve elevated temperatures and controlled addition of reagents to ensure selective substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction parameters, leading to consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring affects its reactivity and interaction with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-(fluoromethyl)benzene: Similar in structure but lacks the chlorine atoms.
3’,5’-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl: Contains additional fluorine and chlorine substitutions on a biphenyl structure.
Uniqueness
1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine and fluorine atoms on the benzene ring makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,5-dichloro-3-fluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3H2 |
InChI Key |
FGVSBLXWDGBYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CF)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


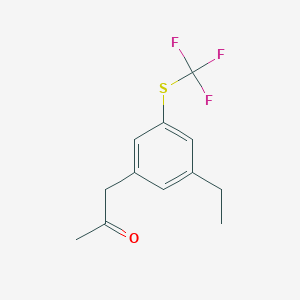

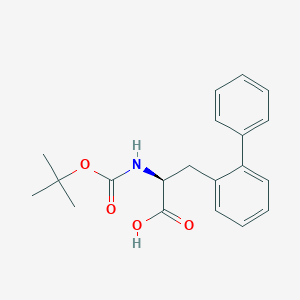
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
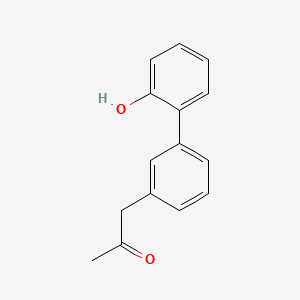
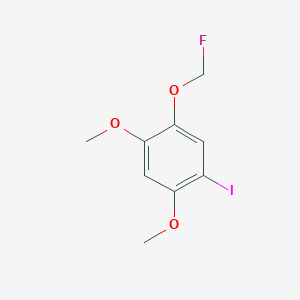
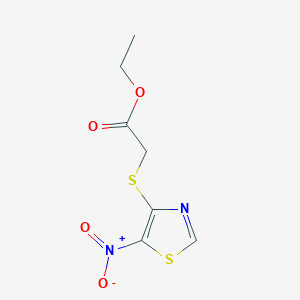
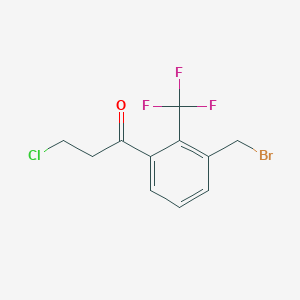

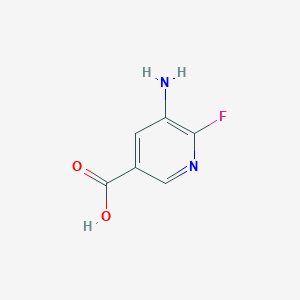
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
